

Fmoc-Phe(3,4-DiF)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Phe(3,4-DiF)-OH

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This technical guide provides an in-depth overview of **Fmoc-Phe(3,4-DiF)-OH**, a fluorinated amino acid derivative crucial for advanced peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery, offering detailed information on its physicochemical properties, applications, and relevant experimental protocols.

Core Compound Data

Fmoc-Phe(3,4-DiF)-OH, also known as Fmoc-3,4-difluoro-L-phenylalanine, is a key building block in solid-phase peptide synthesis (SPPS). The incorporation of difluorinated phenylalanine can significantly enhance the metabolic stability, binding affinity, and overall pharmacological properties of synthetic peptides.^{[1][2]}

Below is a summary of its key quantitative data:

Property	Value
Molecular Formula	C ₂₄ H ₁₉ F ₂ NO ₄
Molecular Weight	423.41 g/mol
CAS Number	198560-43-9
Appearance	White to off-white solid
Purity (HPLC)	≥98.0%
Storage	Powder: -20°C (3 years), 4°C (2 years)

Application in Peptide Synthesis: Experimental Protocol

The primary application of **Fmoc-Phe(3,4-DiF)-OH** is as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise construction of a peptide chain on a solid resin support.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating an Fmoc-protected amino acid, such as **Fmoc-Phe(3,4-DiF)-OH**, into a growing peptide chain on a resin.

Materials:

- Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
- **Fmoc-Phe(3,4-DiF)-OH**
- N,N-Dimethylformamide (DMF)
- Deprotection Solution: 20% piperidine in DMF
- Coupling/Activation Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- Base: N,N-Diisopropylethylamine (DIEA)
- Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Solid-phase synthesis vessel

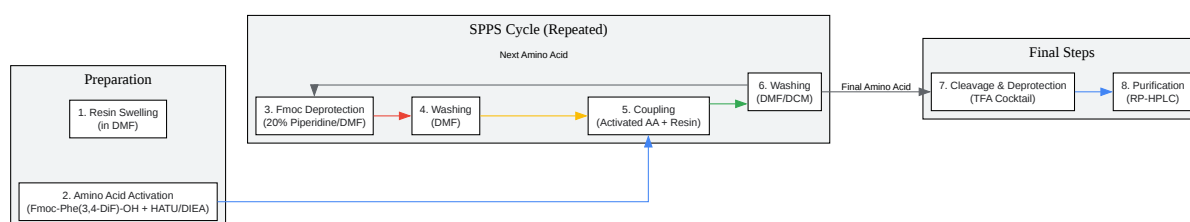
Methodology:

- Resin Swelling: The resin is first swelled in a suitable solvent like DMF for at least one hour to ensure all reactive sites are accessible.[\[3\]](#)
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating it with a 20% piperidine in DMF solution.[\[4\]](#) This reaction is typically performed for 15-30 minutes and exposes a free amine for the next coupling step.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
- Amino Acid Activation: The incoming amino acid, **Fmoc-Phe(3,4-DiF)-OH** (typically 3-5 equivalents), is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent like HATU and a base such as DIEA. This mixture is allowed to react for a few minutes to form the activated ester.
- Coupling: The activated amino acid solution is added to the synthesis vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature to form a new peptide bond.
- Washing: Following the coupling step, the resin is washed extensively with DMF and other solvents like DCM and IPA to remove any unreacted reagents and byproducts.
- Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the desired peptide sequence.

- **Final Cleavage and Deprotection:** Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is accomplished by treating the peptide-resin with a strong acid cleavage cocktail, most commonly a mixture containing Trifluoroacetic acid (TFA), for 2-3 hours.[4]
- **Peptide Precipitation and Purification:** The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

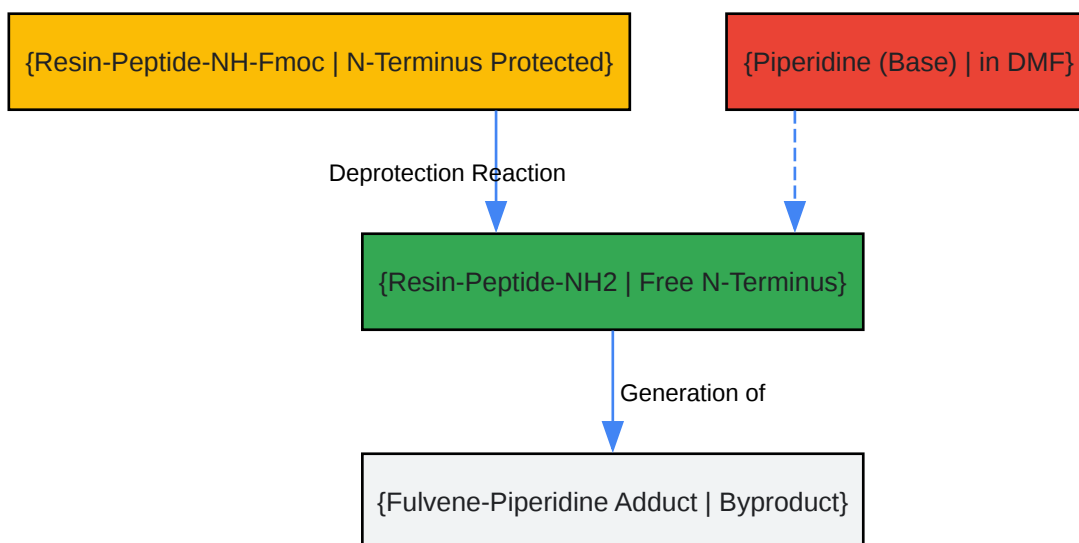
Visualized Workflow

The following diagrams illustrate the logical flow of the key processes involved in utilizing **Fmoc-Phe(3,4-DiF)-OH** in peptide synthesis.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).



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Caption: The Fmoc deprotection step in SPPS.

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